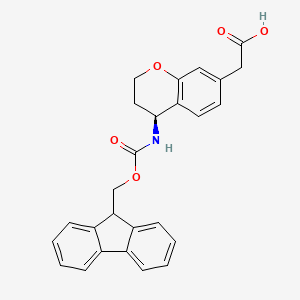
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chroman ring, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the chroman ring system, followed by the introduction of the Fmoc group and the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The Fmoc group can be removed under reductive conditions.
Substitution: The acetic acid moiety can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive conditions often involve the use of palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Esterification reactions typically require the use of alcohols and acid catalysts such as sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chroman ring can yield quinone derivatives, while reduction of the Fmoc group results in the formation of the free amine.
Wissenschaftliche Forschungsanwendungen
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group for amines, allowing for selective reactions at other sites on the molecule. The chroman ring system can interact with enzymes and receptors, influencing their activity and function. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
Uniqueness
The uniqueness of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Fmoc group allows for selective protection and deprotection strategies, while the chroman ring system provides a versatile scaffold for interactions with biological targets.
Eigenschaften
Molekularformel |
C26H23NO5 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-[(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromen-7-yl]acetic acid |
InChI |
InChI=1S/C26H23NO5/c28-25(29)14-16-9-10-21-23(11-12-31-24(21)13-16)27-26(30)32-15-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22-23H,11-12,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI-Schlüssel |
RQPCUFGIPJXMNT-QHCPKHFHSA-N |
Isomerische SMILES |
C1COC2=C([C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)CC(=O)O |
Kanonische SMILES |
C1COC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


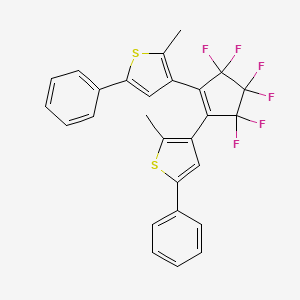
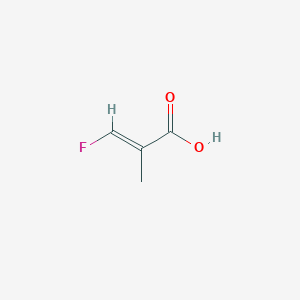
![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
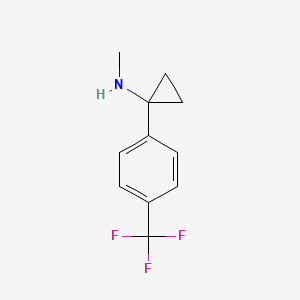
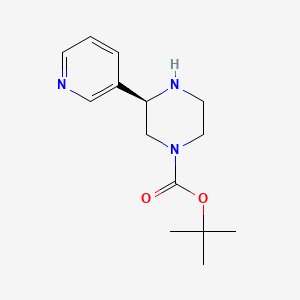
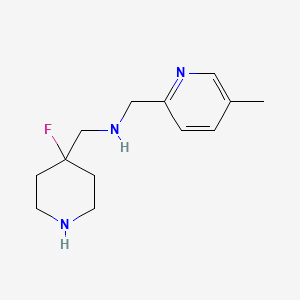
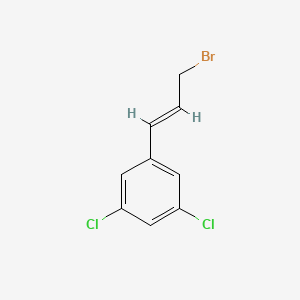
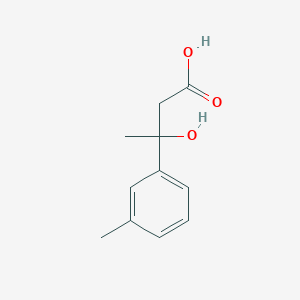
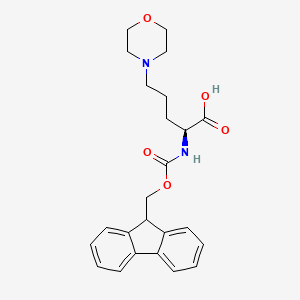
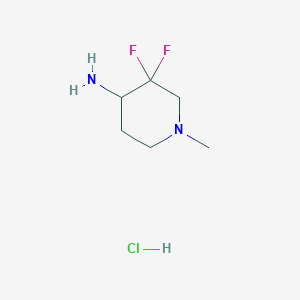

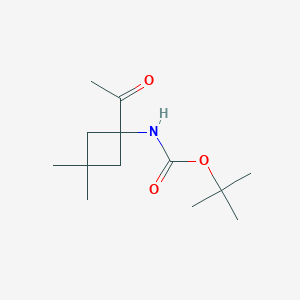
![1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15220109.png)
